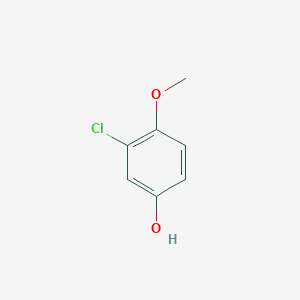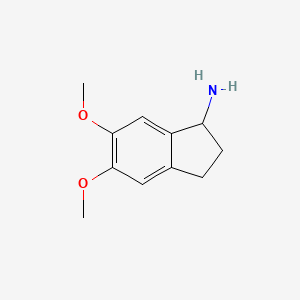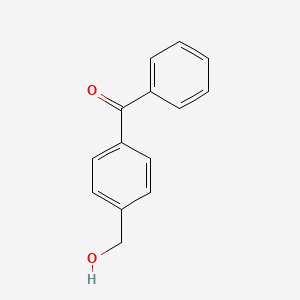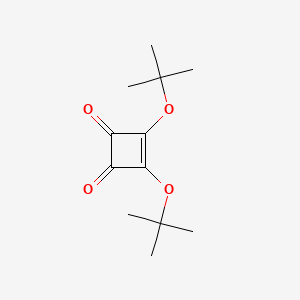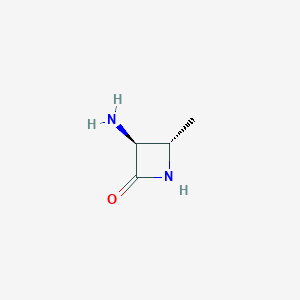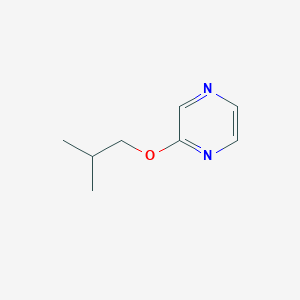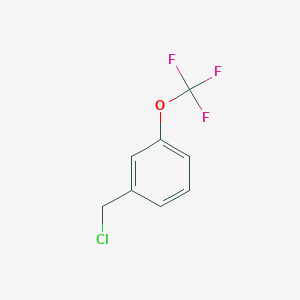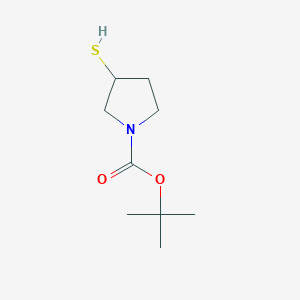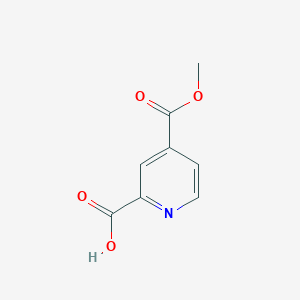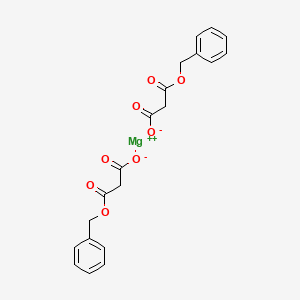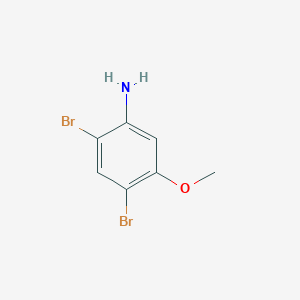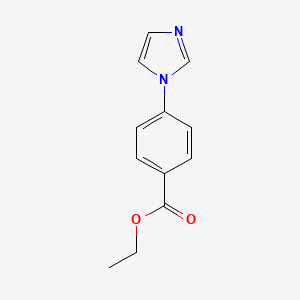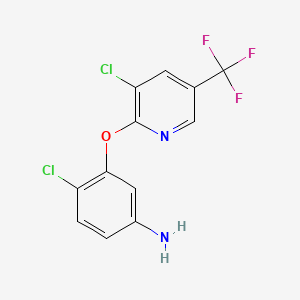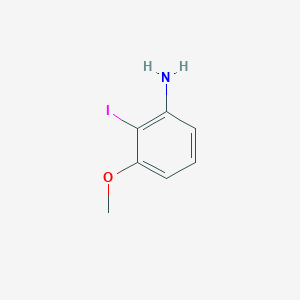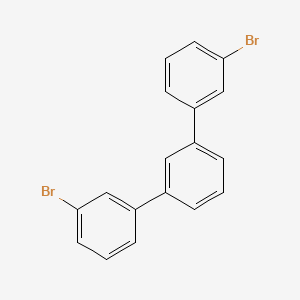
1,3-Bis(3-bromophenyl)benzene
Vue d'ensemble
Description
“1,3-Bis(3-bromophenyl)benzene” is a chemical compound that belongs to the family of aromatic hydrocarbons . It is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma .
Synthesis Analysis
The synthesis of “1,3-Bis(3-bromophenyl)benzene” involves several steps. In one study, the compound was synthesized by on-surface Ullmann polymerization of 1,3-bis(p-bromophenyl)-5-(p-iodophenyl)benzene precursors on Au (111) under ultra-high vacuum conditions . Another study reported a two-step mechanism for electrophilic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “1,3-Bis(3-bromophenyl)benzene” is characterized by a six-membered ring, with each carbon atom in the ring bonded to only one hydrogen atom . The molecular formula is C8H8Br2, with a molecular weight of 263.957 .
Chemical Reactions Analysis
The chemical reactions of “1,3-Bis(3-bromophenyl)benzene” involve electrophilic substitution reactions, such as nitration, sulphonation, halogenation, and Friedel Craft’s alkylation and acylation reactions . In addition, the compound can undergo addition reactions, such as the addition of chlorine in the presence of ultraviolet light .
Physical And Chemical Properties Analysis
“1,3-Bis(3-bromophenyl)benzene” is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, it produces a sooty flame .
Applications De Recherche Scientifique
Organometallic Synthesis
1,3-Bis(3-bromophenyl)benzene is used as a starting material in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a derivative, has been prepared for use in synthesizing various organometallic intermediates, which are valuable in chemical synthesis (Porwisiak & Schlosser, 1996).
Optical Polymer Composite Materials
1,3-Bis(isocyanatomethyl)benzene, closely related to 1,3-Bis(3-bromophenyl)benzene, finds application in optical polymer composite materials, construction, and automotive industries due to its high-quality performance and excellent yellowing and weather resistance. This compound is synthesized through a liquid phase reaction (Jianxun et al., 2018).
Synthesis of Aromatic Polymers
The compound is used in the synthesis of aromatic polymers, such as those prepared via Diels-Alder polymerization between diacetylenes and bis(cyclopentadienones). These polymers are noted for their thermal stability and solubility in organic solvents, making them valuable in various industrial applications (Kumar & Neenan, 1995).
Anion Transport Applications
1,3-Bis(benzimidazol-2-yl)benzene derivatives, structurally similar to 1,3-Bis(3-bromophenyl)benzene, have been used for efficient anion transport. These compounds demonstrate a significant increase in activity when modified with strong electron-withdrawing substituents (Peng et al., 2016).
Electronic Structural Studies
Research on related compounds like 1,4-bis(dimesitylboryl)benzene has provided insights into electronic structures of π-conjugated redox systems, which are crucial for understanding and developing new electronic materials (Fiedler et al., 1996).
Synthesis and Characterization of Polyethers
The synthesis of new fluorine-containing polyethers has been explored using derivatives of 1,3-bis(3-bromophenyl)benzene, highlighting the compound's role in creating hydrophobic and low-dielectric materials for various applications (Fitch et al., 2003).
Pincer Complexes in Catalysis
1,3-Bis(imidazolyl)benzene and its derivatives are used to create N-heterocyclic dicarbene iridium(III) pincer complexes, which are employed in catalytic processes such as the transfer dehydrogenation of cyclooctane (Zuo & Braunstein, 2012).
Safety And Hazards
“1,3-Bis(3-bromophenyl)benzene” may be corrosive to metals and can cause severe skin burns and eye damage. It may also cause skin irritation and serious eye irritation. Inhalation can be fatal, and it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Orientations Futures
The future directions for “1,3-Bis(3-bromophenyl)benzene” could involve further exploration of its properties and potential applications. For instance, one study reported the post-synthetic decoupling of covalent polyphenylene networks from Au (111) by intercalation of a chemisorbed iodine monolayer . This suggests potential applications in the fabrication of novel 2D polymeric materials .
Propriétés
IUPAC Name |
1,3-bis(3-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKHIPSLESGJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477346 | |
| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-bromophenyl)benzene | |
CAS RN |
95962-62-2 | |
| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



